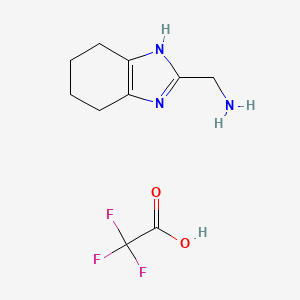![molecular formula C10H19N B2892898 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine CAS No. 21252-46-0](/img/structure/B2892898.png)
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine, also known by other names such as fenchylamine , is a bicyclic amine compound. Its chemical formula is C10H18N with a molar mass of approximately 154.253 g/mol . Structurally, it contains a bicyclo[2.2.1]heptane ring system with a methyl group substitution at positions 1, 3, and 3.
Synthesis Analysis
The synthesis of 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine involves several steps. One common approach is the reduction of 1,3,3-trimethylbicyclo[2.2.1]heptan-2-one (also known as fenchone) using a suitable reducing agent (e.g., lithium aluminum hydride). The resulting fenchyl alcohol can then be converted to the amine through reductive amination or other suitable methods .
Molecular Structure Analysis
The compound’s molecular structure consists of a bicyclic ring system, with the amine group attached to one of the carbons. The stereochemistry of the molecule is crucial, as it affects its biological activity and interactions with other molecules. The (1S,2S,4R) configuration corresponds to the natural enantiomer of 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine .
科学的研究の応用
Synthesis and Chemical Transformations
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine has been utilized in various chemical syntheses and transformations. Grošelj et al. (2007) explored stereoselective cycloadditions of trimethylenemethane to certain derivatives of this compound, yielding chiral amines and aminoalcohols, useful in organic synthesis (Grošelj et al., 2007). Silva et al. (2020) developed a multigram-scale synthesis method for building block nitro-imine derivatives from this compound, which can be used to synthesize substances with various biological activities (Silva et al., 2020).
Catalysis and Polymerization
In the field of catalysis and polymerization, Cho et al. (2018) reported the synthesis of zinc(II) complexes bearing derivatives of 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine as pre-catalysts for polylactide synthesis (Cho et al., 2018). These complexes showed effective catalytic activity and mediated stereoselective polymerization processes.
Chiral Discrimination
The compound has also been used in chiral discrimination studies. Kannappan et al. (2015) synthesized a series of derivatives for use as solvating agents in NMR analysis, demonstrating their effectiveness in discriminating chiral isomers of certain acids (Kannappan et al., 2015).
Crystallography and Structural Analysis
In crystallography, Vázquez et al. (2005) investigated compounds with this backbone to understand different arrangements of amine ligands coordinated to palladium(II), providing insights into structural variations induced by hydration (Vázquez et al., 2005).
Atropisomerism and Molecular Dynamics
Goldfuss et al. (2000) explored the origin of atropisomerism in derivatives of 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine, contributing to the understanding of molecular dynamics and stereochemistry in such compounds (Goldfuss et al., 2000).
特性
IUPAC Name |
1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8H,4-6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYXIIFIKSBHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1N)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine | |
CAS RN |
21252-46-0 |
Source


|
| Record name | 1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



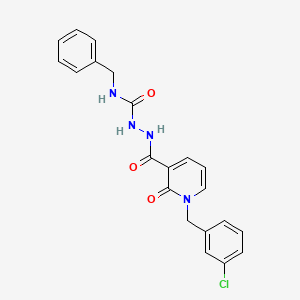
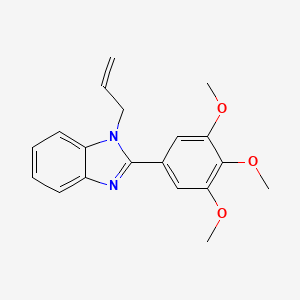
![3-(isopropylthio)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2892824.png)
![N-(4-chlorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2892825.png)
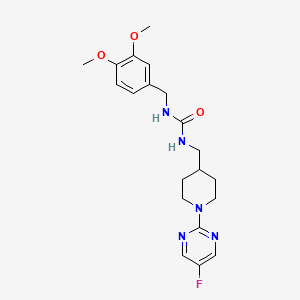
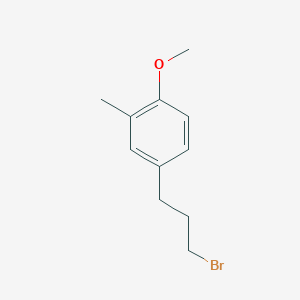
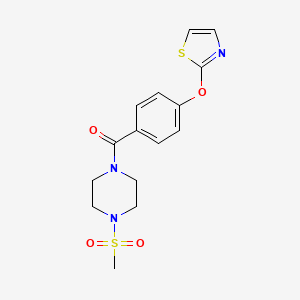
![3-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2892830.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2892834.png)
